1-(2,5-dimethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a benzimidazole (1H-1,3-benzodiazol) core substituted with a 4-fluorophenylmethyl group at the N1 position. The pyrrolidin-2-one ring is further substituted at the 4-position with a 2,5-dimethoxyphenyl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or GPCR-targeting molecules, where the benzimidazole moiety often contributes to π-π stacking interactions, and the fluorophenyl group enhances metabolic stability .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c1-32-20-11-12-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-5-3-4-6-22(21)30(26)15-17-7-9-19(27)10-8-17/h3-12,14,18H,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBZFFIJQHUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of raw materials and reaction conditions is critical to minimize by-products and ensure cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methoxy groups yields quinones, while reduction of the carbonyl group produces alcohol derivatives. Substitution reactions can introduce various functional groups into the fluorophenyl ring .
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Variations
The compound’s closest analogs differ in substituents on the benzimidazole ring, pyrrolidinone substituents, or aromatic groups. Below is a detailed comparison:
Impact of Substituents on Properties
Solubility and Polarity: The morpholinoethyl substituent () introduces a polar tertiary amine, likely improving aqueous solubility compared to the target compound’s lipophilic 4-fluorophenylmethyl group . The 2,6-dimethylphenoxyethyl group () adds steric bulk and hydrophobicity, which may reduce solubility but enhance lipid bilayer penetration .
Electronic Effects :
- Fluorine substitution (4- vs. 2-fluoro in ) influences electron-withdrawing effects. The 4-fluoro group in the target compound may stabilize aromatic interactions in binding pockets, whereas 2-fluoro could distort π-π stacking .
Biological Activity: While explicit activity data for the target compound is unavailable, analogs like the 3-methylphenyl-substituted derivative () suggest that steric effects at the pyrrolidinone position could modulate target selectivity . The HCl salt in highlights pharmaceutical relevance, as salt forms often improve bioavailability and stability .
Crystallographic and Computational Insights
Structural data for related compounds (e.g., ) are often determined using SHELX programs (), which refine small-molecule crystallography data to atomic resolution . For instance:
- The morpholinoethyl-substituted analog () likely adopts a conformation where the morpholine oxygen participates in intramolecular hydrogen bonding, stabilizing the molecule’s bioactive conformation .
- Steric clashes in the 3-methylphenyl analog () could be visualized via SHELXL-refined structures, explaining reduced binding affinity in certain assays .
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzodiazoles and pyrrolidines. Its structural formula can be represented as follows:
This structure incorporates a dimethoxyphenyl group and a fluorophenyl moiety, which are significant for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of benzodiazoles exhibit promising antitumor properties. In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 | DNA binding |
| Compound B | HCC827 (Lung Cancer) | 6.48 ± 0.11 | Inhibition of DNA-dependent enzymes |
| This Compound | NCI-H358 (Lung Cancer) | TBD | TBD |
Mechanism of Action : The proposed mechanism involves the binding to DNA and inhibition of DNA-dependent enzymes, which disrupts cell cycle progression and induces apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor effects, the compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections, particularly in cases resistant to conventional antibiotics.
Case Studies
Several studies have explored the biological activity of compounds similar to This compound :
- Study on Antitumor Effects : A recent study evaluated a series of benzodiazole derivatives against lung cancer cell lines using both 2D and 3D culture methods. The results indicated that compounds with similar structures exhibited significant cytotoxicity in 2D assays compared to their performance in 3D cultures .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of similar compounds against various bacterial strains using CLSI guidelines for broth microdilution testing. The findings highlighted that certain derivatives showed promising antibacterial activity, supporting further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
